2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-1-3-14-4-2-8)17-18-12(19)22-7-9(20)16-11-15-5-6-21-11/h1-6H,7,13H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJXFRRTEMCMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to form the thioether linkage.
- Acetamide Formation : The final step involves acylation to introduce the acetamide group.
The reported yields for these synthetic routes range from moderate to high, with some studies achieving yields of approximately 73% .
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. The biological activity profile includes:
- Antifungal : Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis.
- Antibacterial : Research indicates that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole compounds have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
The anticancer potential of triazole derivatives has been highlighted in various studies:
- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 22 | MCF-7 | 0.28 |
| 22 | A549 | 0.52 |
| 21 | SK-MEL-2 | 4.27 |
The mechanism of action for these compounds often involves:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
- Molecular Interactions : Structure–activity relationship (SAR) studies reveal that modifications on the triazole ring can enhance binding affinity and selectivity towards target enzymes .
Study on Antibacterial Activity
A study published in Pharmaceuticals evaluated a series of pyridyl-triazole derivatives for their antibacterial properties against various pathogens. Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited MIC values significantly lower than conventional antibiotics .
Study on Anticancer Activity
In another research effort focused on anticancer activity, derivatives including thioether functionalities were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells through various pathways .
Comparison with Similar Compounds
VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)
- Key Differences: The pyridinyl group is at position 3 (vs. position 4 in the target compound). Substituents on the triazole ring include ethyl groups (positions 4 and 5) instead of an amino group.
- Functional Impact: VUAA1 is a potent Orco agonist in insects, whereas the target compound’s 4-amino group may alter receptor binding specificity . The ethyl groups in VUAA1 increase hydrophobicity (logP ~3.2), whereas the amino group in the target compound enhances solubility .
OLC15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)
- Key Differences :
- Pyridinyl at position 2 and a butylphenyl acetamide substituent.
- Functional Impact :
Analogues with Modified Acetamide Substituents
KA Series Derivatives (N-Substituted Aryl-2-{[4-[(Aryl Carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetamides)
- Key Differences :
- Acetamide linked to substituted aryl groups (e.g., chlorophenyl, methoxyphenyl) instead of 1,3-thiazol-2-yl.
- Functional Impact :
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Key Differences :
- 1,3,4-Thiadiazol-2-yl group replaces 1,3-thiazol-2-yl.
- Functional Impact: Higher logP (1.60 vs.
Analogues with Varied Triazole Substituents
AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
N-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: Pyrrol-1-yl group replaces the 4-amino substituent.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: Pyridinyl Position: Position 4 (target compound) optimizes π-stacking in enzyme binding pockets, whereas position 3 (VUAA1) favors insect Orco activation . 4-Amino Group: Enhances hydrogen bonding with microbial enzymes but may reduce cell permeability compared to ethyl substituents . Acetamide Substituents: Bulky aryl groups (e.g., 4-butylphenyl in OLC15) confer antagonist activity, while heterocycles like thiazol or thiadiazol balance polarity and target selectivity .
Biological Performance :
- The target compound’s moderate antimicrobial activity (compared to KA3) suggests further optimization of the acetamide group (e.g., introducing electron-withdrawing substituents) could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
